molecular formula C12H11ClN4O2 B11843043 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid

2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B11843043
M. Wt: 278.69 g/mol
InChI Key: CAWQEBAEOSSZQV-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid is a synthetic organic compound featuring a pyrimidine core linked to a benzoic acid group via an amino bridge. This structure combines two pharmacologically significant motifs: the 2-aminobenzoic acid scaffold and a diaminopyrimidine system. The 2-aminobenzoic acid (also known as anthranilic acid) moiety is a known building block in medicinal chemistry and is involved in various biological interactions . The diaminopyrimidine group is a privileged structure in drug discovery, famously known for its role in inhibitors of enzymes like dihydrofolate reductase (DHFR) . Compounds containing this core often exhibit diverse biological activities. The specific 2,4-diaminopyrimidine motif is recognized as a key structural component for binding to the hinge region of kinase enzymes, making it a valuable scaffold for developing protein kinase inhibitors . Similarly, the benzoic acid/amide functional group is a common element in many therapeutic agents. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules, such as potential kinase inhibitors , or as a structural analog for studying enzyme-substrate interactions. Its physicochemical properties make it suitable for exploration in various biochemical and pharmacological assays. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

2-[[6-chloro-2-(methylamino)pyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C12H11ClN4O2/c1-14-12-16-9(13)6-10(17-12)15-8-5-3-2-4-7(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,15,16,17)

InChI Key

CAWQEBAEOSSZQV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .

Chemical Reactions Analysis

2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Formulas

Compound Name Pyrimidine Substituents (Position) Benzoic Acid Modifications Molecular Formula Reference
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid 6-Cl, 2-NHCH₃ None C₁₂H₁₂ClN₅O₂ Target
2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoic acid (Compound 7) 5-Cl, 2-NH-C₆H₄(morpholinomethyl) None C₂₀H₂₂ClN₅O₃
4-((6-Amino-2-phenylpyrimidin-4-yl)amino)benzonitrile 6-NH₂, 2-Ph Nitrile at position 4 C₁₇H₁₂N₆
Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate 6-Cl, 4-O-Ph Methyl ester C₁₃H₁₁ClN₂O₃
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride 4-N(Me)(2-Cl-Ph), 2-NH₂ Hydrochloride salt C₁₈H₁₆Cl₂N₄O₂

Key Observations :

  • Substituent Effects: The morpholinomethyl group in Compound 7 enhances polarity and solubility compared to the methylamino group in the target compound . Chlorine at position 6 (target) vs. Benzonitrile derivatives (e.g., ) replace the carboxylic acid with a nitrile, reducing acidity and altering pharmacokinetics .

Key Observations :

  • Nucleophilic Substitution: A common strategy for pyrimidine modification. The target compound likely requires acid/base catalysis for methylamino introduction, while morpholinomethyl derivatives (Compound 7) involve coupling reactions .
  • Catalyst Use: Highly nucleophilic amines (e.g., aminophenol in ) necessitate HCl, whereas simpler amines () proceed without acid .

Key Observations :

  • FAK Inhibition: Compound 7’s morpholinomethyl group may improve binding to FAK’s hydrophobic pocket, yielding superior IC₅₀ values compared to the target compound .
  • ABCG2 Modulation : Benzonitrile derivatives () show potent ABCG2 inhibition, suggesting the carboxylic acid in the target compound may reduce efficacy in this context .

Biological Activity

2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H11ClN4O2
  • Molecular Weight : 266.70 g/mol
  • CAS Number : 84819768

The compound functions primarily as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes, including cell division, growth, and apoptosis. The presence of the pyrimidine and benzoic acid moieties contributes to its ability to interact with target proteins effectively.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit the proliferation of tumor cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against a range of bacterial strains, it exhibited significant bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF7 (Breast Cancer)3.2Cell cycle arrest
HeLa (Cervical Cancer)4.8Activation of caspases

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli64128
Bacillus cereus816

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size in a subset of patients, correlating with increased levels of apoptosis markers in tumor biopsies.
  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial effects of this compound against traditional antibiotics. The findings revealed that it was more effective against resistant strains of Staphylococcus aureus, highlighting its potential as a novel therapeutic agent in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a general procedure starting with substituted pyrimidines and benzoic acid derivatives under controlled pH and temperature (e.g., 60–80°C in DMF). Yield optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to benzoic acid derivative) or using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
  • Validation : Monitor reactions via TLC or HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity (>95%) using LC-MS (ESI+ mode, m/z calculated for C₁₃H₁₂ClN₅O₂: 313.06) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆; pyrimidine protons typically appear at δ 8.2–8.5 ppm, and aromatic protons of benzoic acid at δ 7.3–7.8 ppm .
  • HPLC : Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (flow rate: 1 mL/min, λ = 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ m/z 314.07) to confirm molecular weight .

Advanced Research Questions

Q. How does the compound’s stability vary under different environmental conditions (e.g., pH, temperature)?

  • Experimental Design : Conduct accelerated stability studies (ICH guidelines):

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via HPLC. suggests pyrimidine derivatives are prone to hydrolysis at pH >10 .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., mp >250°C for similar benzoic acid derivatives) .
    • Data Interpretation : Degradation products (e.g., dechlorinated or demethylated analogs) may form under acidic/basic conditions, requiring LC-MS/MS for identification .

Q. What structural modifications enhance its bioactivity (e.g., enzyme inhibition)?

  • Approach :

  • SAR Studies : Replace the methylamino group with ethylamino () or introduce electron-withdrawing substituents (e.g., -CF₃) on the pyrimidine ring to improve binding to target enzymes like 5-lipoxygenase .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with catalytic sites (e.g., hydrogen bonding with Arg101 in 5-LOX) .
    • Validation : Test derivatives in enzyme inhibition assays (IC₅₀ values) and compare with the parent compound .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analysis Framework :

  • Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times). For example, reports IC₅₀ = 0.5 µM for 5-LOX inhibition in PMNs, while other studies may use recombinant enzymes with altered kinetics .
  • Data Normalization : Use internal standards (e.g., zileuton for 5-LOX assays) to control for inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in published IC₅₀ values .

Key Considerations for Researchers

  • Synthetic Reproducibility : Ensure anhydrous conditions for coupling reactions to prevent hydrolysis of the pyrimidine ring .
  • Environmental Impact : Follow ’s protocols for assessing biodegradation in soil/water systems to address ecological risks .
  • Data Transparency : Publish raw chromatographic and spectral data in supplementary materials to facilitate cross-study validation .

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